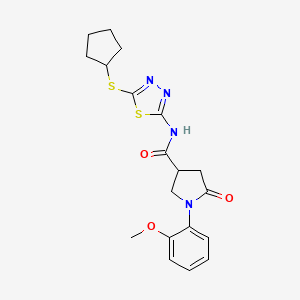
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique molecular structure and diverse applications in scientific research. The compound belongs to the class of thiadiazole derivatives, which are known for their broad spectrum of biological activities. Researchers are particularly interested in this compound for its potential roles in medicinal chemistry, material science, and other industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide generally involves the following steps:
Formation of Thiadiazole Core: The core thiadiazole ring can be synthesized through the reaction of appropriate thioamides with hydrazine derivatives under controlled conditions to ensure the formation of the desired thiadiazole ring.
Attachment of the Cyclopentylthio Group: The cyclopentyl group can be introduced via nucleophilic substitution reactions involving thiolates and cyclopentyl halides.
Introduction of Methoxyphenyl and Pyrrolidine Moieties: The methoxyphenyl group can be incorporated through Friedel-Crafts acylation, while the pyrrolidine ring is typically introduced via amide bond formation between the corresponding carboxylic acid and amine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve multi-step synthesis with optimization at each stage for yield and purity. Key considerations include reaction scaling, cost-effectiveness, and minimizing by-products. Catalysts and solvents play a significant role in enhancing reaction rates and selectivity in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is known to undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert specific functionalities within the molecule, such as ketones to alcohols.
Substitution: Nucleophilic substitution reactions are common, particularly at the thiadiazole ring, where the cyclopentylthio group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halides, alkylating agents, or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiadiazoles.
Wissenschaftliche Forschungsanwendungen
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several important applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural attributes that interact with biological targets.
Biology: Used in studies involving enzyme inhibition, signal transduction pathways, and cellular assays to elucidate biological mechanisms.
Material Science: Its structural properties make it a candidate for use in developing new materials with specific electronic or photonic characteristics.
Industry: May serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects typically involves:
Interaction with Molecular Targets: Binding to specific proteins or enzymes to inhibit or modify their activity, which can affect various biological pathways.
Pathways Involved: Depending on the application, it might influence pathways related to inflammation, cell cycle regulation, or microbial survival mechanisms.
Vergleich Mit ähnlichen Verbindungen
Compared to other thiadiazole derivatives, N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to:
Unique Substituent Groups: The combination of cyclopentylthio and methoxyphenyl groups imparts distinct chemical properties.
Enhanced Biological Activity: This compound may show greater efficacy or selectivity in biological assays compared to other similar molecules.
List of Similar Compounds
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
This should provide a comprehensive overview of the compound this compound. Let me know if there's anything more specific you'd like to explore!
Eigenschaften
IUPAC Name |
N-(5-cyclopentylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-26-15-9-5-4-8-14(15)23-11-12(10-16(23)24)17(25)20-18-21-22-19(28-18)27-13-6-2-3-7-13/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAVGHVCPCHCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














